molecular formula C11H7N3O2S B4549275 2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide

2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide

Cat. No.: B4549275
M. Wt: 245.26 g/mol
InChI Key: BYJFJPYISRJHCB-WEVVVXLNSA-N
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Description

2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.02589765 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide, related to the chemical family of cyanoacrylamides and furyl-thiazoles, has been studied for its applications in chemical synthesis. Research involving oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has shown the potential for synthesizing 4-cyano-2,3-dihydrofuran-3-carboxamides, indicating the reactivity of similar compounds under specific conditions (Burgaz et al., 2007). This study highlights the regio- and stereoselective synthesis capabilities of compounds within this chemical class.

Catalytic Reduction and Metabolite Formation

Investigations into the reductive metabolism of related compounds, such as 4-(5-nitro-2-furyl)thiazole, have revealed the formation of reductive metabolites like 4-(5-amino-2-furyl)thiazole (AFT), demonstrating the compound's participation in biological reduction processes (Swaminathan et al., 1986). Such findings are crucial for understanding the chemical and metabolic transformations of furyl-thiazole derivatives.

Dynamin GTPase Inhibition

Research on the development of second-generation indole-based dynamin GTPase inhibitors has identified compounds structurally related to this compound, showcasing their potential in inhibiting dynamin GTPase. These studies have highlighted specific modifications to the cyanoamide moiety that enhance the compound's activity and selectivity (Gordon et al., 2013). Such inhibitors are significant for their potential applications in cellular and molecular biology, particularly in the study of clathrin-mediated endocytosis.

Maillard Reaction and Flavor Formation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor, has been studied using model systems involving furfural and cysteine. Research in this area has demonstrated the formation of flavorful compounds, such as 2-furfurylthiol, in structured fluids like water-in-oil microemulsions, indicating the relevance of furyl-thiazole derivatives in flavor science (Fanun et al., 2001).

Fluorescent Material Synthesis

Studies on the preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions have shown the synthesis of furylthiazole derivatives with strong photoluminescence. Such compounds are of interest for developing new materials with potential applications in sensing, imaging, and electronic devices (Tanaka et al., 2015).

Properties

IUPAC Name

(E)-2-cyano-3-(furan-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-6-9(5-8-1-3-16-7-8)10(15)14-11-13-2-4-17-11/h1-5,7H,(H,13,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFJPYISRJHCB-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C(\C#N)/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide
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2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 3
2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 4
2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 5
2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide
Reactant of Route 6
2-cyano-3-(3-furyl)-N-1,3-thiazol-2-ylacrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.